molecular formula C21H21FN2O4 B4747748 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4747748
M. Wt: 384.4 g/mol
InChI Key: SJVRIUBRKRGAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic effects in certain neurological and psychiatric disorders.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may modulate the release of dopamine in this pathway, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can modulate the release of dopamine in the mesolimbic pathway, which may have implications for the regulation of mood, motivation, and reward. This compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its potential therapeutic effects in certain neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its selective binding affinity for the dopamine D3 receptor, which allows for more precise modulation of this pathway. However, one limitation of using this compound is its potential off-target effects on other neurotransmitter systems, which may complicate interpretation of results.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have greater therapeutic potential in certain disorders. Another area of interest is the investigation of the potential effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide on other neurotransmitter systems, which may provide insight into its broader mechanisms of action. Additionally, the potential therapeutic effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in clinical populations warrant further investigation.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have selective binding affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. Studies have suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide may have potential therapeutic effects in certain neurological and psychiatric disorders, such as addiction, schizophrenia, and depression.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-16-3-1-2-15(12-16)21(26)24-8-6-14(7-9-24)20(25)23-17-4-5-18-19(13-17)28-11-10-27-18/h1-5,12-14H,6-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVRIUBRKRGAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

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